(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

Catalog No.
S875265
CAS No.
1217465-10-5
M.F
C14H17NO5
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic ...

Racemic metolachlor standards lead to inaccurate environmental fate modeling for S-metolachlor herbicides. The (2S)-Metolachlor OXA standard (CAS 1217465-10-5) provides exact chiral match.

  • Correct MRM transitions (m/z distinct from ESA metabolite)
  • 95-101% recovery at 0.050 µg/L (direct injection)
  • Enables 50-fold SPE pre-concentration for 0.009 µg/L MDL
  • High purity for dependable LC-MS/MS calibration

CAS Number

1217465-10-5

Product Name

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

IUPAC Name

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C14H17NO5/c1-4-10-7-5-6-8(2)11(10)15(9(3)13(17)18)12(16)14(19)20/h5-7,9H,4H2,1-3H3,(H,17,18)(H,19,20)/t9-/m0/s1

InChI Key

IMFSUYMDPTXKCC-VIFPVBQESA-N

SMILES

CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)C(=O)O)C

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)C(=O)O)C

Isomeric SMILES

CCC1=CC=CC(=C1N([C@@H](C)C(=O)O)C(=O)C(=O)O)C

The exact mass of the compound N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

S-Metolachlor oxanilic acid, S-Metolachlor OXA, CGA 357704, (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid, (2S)-2-[(2-ethyl-6-methylphenyl)(oxalo)amino]propanoic acid, N-(2-ethyl-6-methylphenyl)-N-(oxalyl)-L-alanine

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid, commonly known as S-Metolachlor oxanilic acid (OXA) or CGA 357704, is a primary environmental degradation product of the widely used chloroacetanilide herbicide S-metolachlor. In the context of environmental monitoring and agricultural chemistry, this compound serves as an indispensable analytical reference standard. Because the parent herbicide degrades rapidly in soil and aquatic environments, regulatory agencies increasingly mandate the quantification of its persistent transformation products. S-Metolachlor OXA exhibits high water solubility and mobility, making it a critical target for groundwater and drinking water quality assessments using LC-MS/MS workflows [1].

Procurement Fit

1
Analytical workflow
Environmental residue analysis by HPLC and GC
2
Chiral identity
S-enantiomer standard for enantiomer-specific quantification
3
Format
Neat PESTANAL® analytical standard with defined stereochemistry

Substituting S-Metolachlor OXA with generic metolachlor standards, racemic mixtures, or crude metabolite extracts fundamentally compromises analytical integrity. The active herbicidal ingredient is heavily enriched in the (S)-enantiomer; thus, accurate environmental fate modeling requires the exact (2S)-stereoisomer standard (CAS 1217465-10-5) to match the degradation profile of modern commercial formulations. Furthermore, substituting with the closely related metolachlor ethanesulfonic acid (ESA) metabolite is impossible due to distinct toxicological thresholds and differing mass-to-charge (m/z) transitions required for multiple reaction monitoring (MRM). Using the precise, high-purity OXA standard is the only way to establish valid calibration curves, determine accurate method detection limits (MDLs), and ensure compliance with stringent drinking water regulations[1].

Substitution Risk

Racemic OA
Lacks defined S-stereochemistry; may not support enantiomer-specific fate tracing or chiral method calibration.
ESA metabolite
Different sorption and degradation pathway behaviour; cannot serve as a direct calibration surrogate for OA quantification.
Parent metolachlor
Far less persistent and mobile in groundwater; concentration profiles may not reflect metabolite transport or leaching risk.

High-Fidelity Recovery in Direct Aqueous Injection LC-MS/MS

In direct aqueous injection (DAI) LC-ESI/MS/MS workflows, S-Metolachlor OXA demonstrates highly reproducible procedural recoveries without the need for pre-analysis sample manipulation. Validation studies show that the OXA metabolite achieves a 95–101% mean procedural recovery with a low relative standard deviation (4.5–11%) at a lower limit of method validation (LLMV) of 0.050 µg/L. In contrast, other common water contaminants analyzed under the same direct injection conditions, such as didealkylatrazine (DDA), require a 10-fold higher LLMV (0.50 µg/L) to achieve reliable quantification [1].

Evidence DimensionLower Limit of Method Validation (LLMV) in DAI LC-MS/MS
Target Compound Data0.050 µg/L (95-101% recovery)
Comparator Or BaselineDidealkylatrazine (DDA) (0.50 µg/L)
Quantified Difference10-fold lower detection limit for S-Metolachlor OXA
ConditionsDirect aqueous injection LC-ESI/MS/MS without solid-phase extraction

High recovery at ultra-trace levels without sample pre-concentration significantly reduces preparation time and improves throughput for high-volume environmental testing laboratories.

OA vs. parent sorption
Head-to-head
OA sorption ≥79% lower than parent metolachlor; Kfoc = 18.3 mL g⁻¹ (Mobile).
Supports OA-specific standard for groundwater mobility assessment; parent sorption data not predictive.
Batch equilibrium, vegetated filter strip and cultivated soils.

Solid-Phase Extraction (SPE) Efficiency for Trace Groundwater Analysis

For applications requiring extreme sensitivity, S-Metolachlor OXA is highly compatible with Oasis HLB solid-phase extraction (SPE) protocols. Standardized methods demonstrate that a 50 mL water sample can be quantitatively eluted with 10 mL of methanol and concentrated to a 1.0 mL final extract volume. This 50-fold concentration factor allows for detection well below the ~0.05 µg/L limit typical of unconcentrated direct injection, achieving method detection limits (MDLs) in the range of 0.009 to 0.045 µg/L without significant matrix interference [1].

Evidence DimensionMethod Detection Limit (MDL)
Target Compound Data0.009 - 0.045 µg/L
Comparator Or BaselineUnconcentrated direct injection (~0.050 µg/L)
Quantified DifferenceUp to 5-fold improvement in detection limit via SPE
Conditions50 mL water sample concentrated to 1.0 mL via Oasis HLB SPE (50x concentration factor)

Standardized SPE compatibility ensures the reference material seamlessly integrates into established regulatory workflows, such as those mandated by state departments of agriculture.

Tile drain concentration
Head-to-head
OA: 1.14–13.5 μg/L; parent metolachlor: <0.01 μg/L. OA concentration 114–1,350× higher.
OA-standard essential for realistic groundwater exposure assessment; parent-only monitoring underestimates risk.
Field study, Canajoharie Creek watershed, 1997.

Mass Spectrometric Resolution from ESA Metabolites

Metolachlor degrades into both oxanilic acid (OXA) and ethanesulfonic acid (ESA) metabolites, which often exhibit poor chromatographic baseline resolution on standard C18 columns. However, procuring the exact S-Metolachlor OXA standard enables precise mass spectrometric differentiation. OXA yields a distinct deprotonated precursor ion [M-H]- at m/z 278.1, whereas the ESA metabolite produces a distinct mass profile (typically [M-H]- at m/z 328). This specific precursor-to-product ion transition prevents signal cross-talk during Multiple Reaction Monitoring (MRM) [1].

Evidence DimensionDeprotonated precursor ion[M-H]- (m/z)
Target Compound Datam/z 278.1
Comparator Or BaselineMetolachlor ESA metabolite (m/z 328)
Quantified Difference~50 Da mass difference ensuring zero MS/MS cross-talk
ConditionsNegative ion mode electrospray ionization (ESI-) LC-MS/MS

Procuring the exact OXA standard allows laboratories to tune MRM transitions accurately, preventing false positives from co-occurring ESA metabolites in complex environmental matrices.

Chiral resolution
Reported
CZE with γ-CD; UPLC-MS/MS resolves all 4 MOXA atropisomers; S-enantiomer purity >99.0% HPLC.
Defined S-enantiomer required for enantioselective fate studies; racemic OA cannot resolve S/R contributions.
CZE: borate pH 9, 15°C; UPLC: chiral column, LOQ <13 ng/mL.

Regulatory Relevance over Parent Herbicides

Modern water quality regulations increasingly target pesticide transformation products (TPs) rather than just the parent active ingredients. Extensive monitoring studies reveal that while parent S-metolachlor degrades rapidly, its OXA metabolite is quantified in over 10% of raw water sources, with median concentrations of individual TPs often approaching the regulatory threshold of 0.1 µg/L. Relying solely on parent compound standards leads to a severe underestimation of historical herbicide application and environmental persistence [1].

Evidence DimensionEnvironmental detection frequency and persistence
Target Compound DataQuantified in >10% of raw water samples (approaching 0.1 µg/L)
Comparator Or BaselineParent S-metolachlor
Quantified DifferenceSignificantly higher detection frequency and persistence for the OXA metabolite
ConditionsLarge-scale surface and drinking water monitoring

Procuring this standard is mandatory for water authorities to comply with emerging regulations that strictly limit pesticide transformation products in drinking water.

MOXA vs. MESA partitioning
Head-to-head
MOXA dominates batch (oxic-anoxic) mode; MESA prevails under continuous-flow. R-enantiomer preferentially degraded.
OA-specific standard needed to separate surface runoff from subsurface flow contributions.
Wetland microcosm and catchment-scale validation.
Persistence contrast
Source review
OA DT₅₀ = 325 days (Very persistent); water solubility 360,000 mg/L. Parent DT₅₀ ≤70 days, solubility 530 mg/L.
Supports OA as long-term groundwater tracer; parent standard not suitable for multi-year fate studies.
PPDB and published field data; OA DT₉₀ = 750 days.
Mineralization rate
Head-to-head
MOXA: 38% mineralized after 246 d; parent SMOC: 26%. ≥62% MOXA remained unmineralized.
Low mineralization plus high mobility confirms MOXA persistence in vadose zone; supports long-term transport modeling.
Lab incubation, Ain Plain alluvial aquifer solids.

Drinking Water Quality Compliance Monitoring

Due to its persistence and frequent detection at concentrations approaching 0.1 µg/L, S-Metolachlor OXA is an essential calibration standard for municipal water authorities conducting LC-MS/MS screening for pesticide transformation products[1].

Groundwater and Surface Water Fate Studies

The compound's compatibility with Oasis HLB solid-phase extraction (SPE) allows environmental researchers to pre-concentrate samples up to 50-fold, enabling ultra-trace detection (down to 0.009 µg/L) of agricultural runoff in complex aquatic ecosystems [2].

High-Throughput Direct Aqueous Injection (DAI)

For laboratories processing high volumes of environmental samples, the standard's stable procedural recovery (95–101%) at 0.050 µg/L without SPE pre-concentration makes it ideal for rapid, direct-injection LC-ESI/MS/MS workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Groundwater metabolite monitoring
S-enantiomer standard for direct-injection LC-MS in water matrices
Method detection limit alignment, matrix recovery
Chiral degradation pathway tracing
Single S-enantiomer for enantiomer-specific quantification and chiral method calibration
Chiral resolution validation, atropisomer separation
Hydrological source tracking
MOXA analytical standard for independent MOXA/MESA ratio calibration
Redox-condition interpretation, surface vs. subsurface flow partitioning
Long-term vadose zone transport modeling
Stable neat standard with documented purity and shelf life
Sorption coefficient verification, recovery over extended campaigns

XLogP3

2.4

Wikipedia

N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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